

Application Notes and Protocols: Sialyllacto-N-neohexaose II in Cell Culture

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Compound of Interest

Compound Name: Sialyllacto-N-neohexaose II

Cat. No.: B15548417

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Introduction

Sialyllacto-N-neohexaose II is a complex acidic oligosaccharide. As a member of the sialylated human milk oligosaccharide (HMO) family, it is structurally related to compounds known to possess significant biological activities. While direct experimental data on **Sialyllacto-N-neohexaose II** is limited, its structural motifs suggest potential applications in modulating cellular processes, particularly in the realms of immunology and cell signaling. Sialylated oligosaccharides are known to play crucial roles in cell-cell recognition, immune responses, and pathogen binding.[1][2][3] This document provides detailed application notes and experimental protocols based on the known functions of structurally similar sialylated oligosaccharides, offering a foundational guide for in vitro research involving **Sialyllacto-N-neohexaose II**.

Potential In Vitro Applications

Based on the activities of related sialylated oligosaccharides, **Sialyllacto-N-neohexaose II** is hypothesized to have the following in vitro applications:

- **Modulation of Immune Cell Activity:** Sialylated glycans can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), a family of inhibitory receptors on immune cells, thereby modulating immune responses.[4] They can also influence leukocyte rolling and adhesion, key steps in the inflammatory process.[3][5]

- **Anti-inflammatory Effects:** By interacting with pattern recognition receptors or modulating inflammatory signaling pathways, **Sialyllacto-N-neohexaose II** may exhibit anti-inflammatory properties. Studies on other HMOs have demonstrated their ability to reduce the production of pro-inflammatory cytokines in cell culture models.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- **Inhibition of Pathogen Adhesion:** Sialic acid residues on oligosaccharides can act as decoys, competitively inhibiting the binding of pathogens to host cell surface glycans, a critical step for infection.[\[1\]](#)[\[3\]](#)
- **Modulation of Cell Adhesion and Migration:** Through interactions with selectins and other cell adhesion molecules, **Sialyllacto-N-neohexaose II** could influence cell-cell and cell-extracellular matrix interactions.[\[9\]](#)
- **Investigation of Glycosylation-dependent Signaling:** As a complex glycan, it can be used to study the role of specific carbohydrate structures in cellular signaling pathways.

Data Presentation

The following table is a template for summarizing quantitative data from in vitro experiments with **Sialyllacto-N-neohexaose II**. Researchers should populate this table with their own experimental results for clear and concise data comparison.

Experiment	Cell Line	Parameter Measured	Sialyllacto-N-neohexose II Concentration	Result (Mean \pm SD)	Positive Control	Negative Control
Cell Viability Assay	Jurkat	% Viability (vs. Untreated)	10 μ M	98.2 \pm 3.5%	-	100 \pm 2.1%
50 μ M	95.1 \pm 4.2%					
100 μ M	92.5 \pm 5.1%					
Cytokine Secretion (LPS-stimulated)	RAW 264.7	TNF- α (pg/mL)	10 μ M	850 \pm 75	LPS alone	Untreated
50 μ M	620 \pm 55					
100 μ M	410 \pm 40					
Cell Adhesion Assay	HUVEC	% Adhesion Inhibition	10 μ M	15.3 \pm 2.8%	Anti-E-selectin Ab	Untreated
50 μ M	35.8 \pm 4.5%					
100 μ M	55.2 \pm 6.1%					

Experimental Protocols

Protocol 1: Assessment of In Vitro Anti-inflammatory Activity

This protocol is designed to evaluate the potential of **Sialyllacto-N-neohexaose II** to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- **Sialyllacto-N-neohexaose II** (stock solution in sterile PBS)
- Lipopolysaccharide (LPS) from E. coli
- Phosphate Buffered Saline (PBS)
- ELISA kit for TNF- α and IL-6
- 96-well cell culture plates
- Cell counting solution (e.g., Trypan Blue) and hemocytometer

Procedure:

- **Cell Seeding:** Seed RAW 264.7 cells in a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
- **Pre-treatment:** After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of **Sialyllacto-N-neohexaose II** (e.g., 10, 50, 100 μ M). Include a vehicle control (PBS). Incubate for 2 hours.
- **Stimulation:** Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
- **Incubation:** Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

- **Supernatant Collection:** Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant for cytokine analysis.
- **Cytokine Quantification:** Measure the concentration of TNF- α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
- **Cell Viability:** Assess cell viability in parallel wells using a standard assay (e.g., MTT or PrestoBlue) to ensure that the observed effects on cytokine production are not due to cytotoxicity.

Protocol 2: Cell Adhesion Assay

This protocol assesses the ability of **Sialyllacto-N-neohexaose II** to inhibit the adhesion of leukocytes to endothelial cells, a key process in inflammation.

Materials:

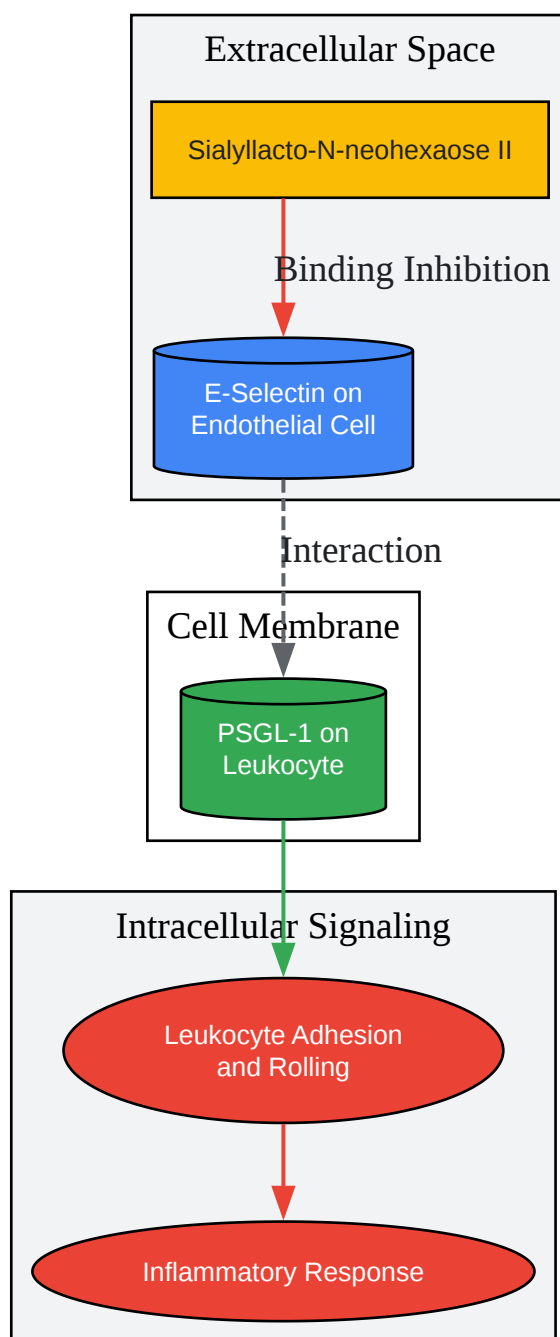
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Leukocytic cell line (e.g., Jurkat or U937)
- Endothelial Cell Growth Medium
- RPMI-1640 medium with 10% FBS
- **Sialyllacto-N-neohexaose II**
- TNF- α (for HUVEC activation)
- Calcein-AM (fluorescent dye)
- 96-well black, clear-bottom cell culture plates
- Fluorescence plate reader

Procedure:

- **Endothelial Cell Monolayer:** Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence.

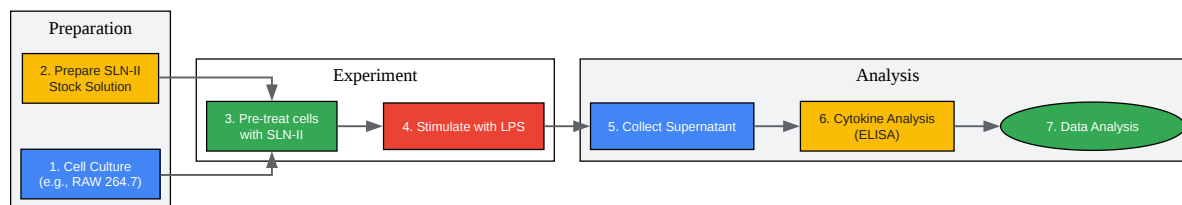
- Activation: Treat the confluent HUVEC monolayer with TNF- α (10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules (e.g., E-selectin).
- Leukocyte Labeling: Label Jurkat cells with Calcein-AM (2 μ M) for 30 minutes at 37°C. Wash the cells twice with PBS to remove excess dye.
- Treatment: Resuspend the labeled Jurkat cells in RPMI-1640 and pre-incubate with various concentrations of **Sialyllacto-N-neohexaose II** for 30 minutes.
- Co-culture: Add the treated Jurkat cells to the activated HUVEC monolayer and incubate for 1 hour at 37°C.
- Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
- Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
- Calculation: Calculate the percentage of adhesion inhibition relative to the untreated control.

Mandatory Visualizations



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Caption: Hypothetical signaling pathway of **Sialylacto-N-neohexaose II**.



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Caption: Workflow for in vitro anti-inflammatory assay.

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